molecular formula C12H18ClN3O B1490149 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine CAS No. 2098014-17-4

4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine

Cat. No. B1490149
CAS RN: 2098014-17-4
M. Wt: 255.74 g/mol
InChI Key: ZDNTXYWPHFDOIK-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol. It is a derivative of pyrimidine, a class of organic compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach . Another method involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” is 255.74 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Anticonvulsant Properties and Structural Analysis

Research conducted on anticonvulsant drugs has included compounds with structural similarities to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, highlighting the importance of specific substituents on the pyrimidine ring for their pharmacological activity. Studies have delved into the crystal structures of these compounds, emphasizing the orientation of substituents and the delocalization of electron pairs, which could hint at the role of similar compounds in anticonvulsant properties (Georges et al., 1989).

Synthesis and Pharmacological Activities

The synthesis of substituted pyridine derivatives from compounds structurally related to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine has been explored, leading to the discovery of compounds with notable analgesic and antiparkinsonian activities. This research not only provides insights into the synthetic pathways but also showcases the potential pharmacological benefits of these derivatives, suggesting a wide scope of application for similar compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Antimicrobial Activity

Studies on pyrimidine imines and thiazolidinones containing piperidine have demonstrated significant antibacterial activity. This suggests that derivatives of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine could also possess antimicrobial properties, providing a basis for further research into their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural and Electronic Properties

The exploration of the structural and electronic properties of compounds related to 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, including analyses through X-ray diffraction and molecular-orbital calculations, contributes to our understanding of their potential applications. This research underlines the importance of these properties in determining the pharmacological and chemical behavior of such compounds, indicating the broader relevance of structural and electronic analysis in the development of new drugs and materials (Georges et al., 1989).

Future Directions

The future directions for “4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine” and related compounds could involve further exploration of their pharmacological effects, development of new synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

4-chloro-6-[3-(ethoxymethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-17-8-10-4-3-5-16(7-10)12-6-11(13)14-9-15-12/h6,9-10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNTXYWPHFDOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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